molecular formula C17H17N3OS B2531704 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 836691-45-3

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2531704
CAS No.: 836691-45-3
M. Wt: 311.4
InChI Key: NGOREZOOBYLEHV-UHFFFAOYSA-N
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Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a thiophene group via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with thiophene-2-carboxylic acid or its derivatives to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in applications like electronics or photonics.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.

    (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of thiophene.

    (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone: Features a benzofuran ring.

Uniqueness

The uniqueness of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone lies in its combination of the benzimidazole, piperidine, and thiophene moieties. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential pharmacological activities set it apart from similar compounds.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(15-6-3-11-22-15)20-9-7-12(8-10-20)16-18-13-4-1-2-5-14(13)19-16/h1-6,11-12H,7-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOREZOOBYLEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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